Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.
Attachment of the 3-(3,4-Dimethoxyphenyl)propanoyl Group: This step involves the acylation of the thiazole ring with 3-(3,4-dimethoxyphenyl)propanoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiazole and aromatic derivatives.
Scientific Research Applications
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar structural features.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: A structurally related compound with different functional groups.
Uniqueness
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Biological Activity
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a thiazole ring and a substituted phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored through various studies.
Structural Characteristics
- Molecular Formula : C17H20N2O5S
- Molecular Weight : 364.4 g/mol
- Structural Features : The presence of the 3,4-dimethoxyphenyl group is significant for its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies have indicated that thiazole derivatives can exhibit significant antitumor properties. For instance, related compounds have shown activity against various human tumor cell lines with GI50 values indicating effective cytotoxicity .
- Antifungal and Antiviral Properties : Research has demonstrated that thiazole derivatives possess antifungal and antiviral activities. Compounds similar to this compound have shown good fungicidal activity at concentrations as low as 50 μg/mL and effective antiviral action against Tobacco Mosaic Virus (TMV) at 100 μg/mL .
The mechanisms of action for this compound are still under investigation. However, the presence of the thiazole moiety is known to interact with various biological targets, potentially leading to enhanced pharmacological effects.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other thiazole derivatives:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 2-amino-1,3-thiazole-4-carboxylate | C8H10N2O2S | Antitumor | Simple thiazole structure |
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | C11H13N2O3S | Antifungal | Contains methoxy-substituted phenyl group |
Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-1,3-thiazole-5-carboxylate | C12H14N2O5S | Antiviral | Features different methoxy substitutions |
The structural complexity of this compound may contribute to its distinct pharmacological profiles compared to simpler analogs.
Case Studies and Research Findings
Several studies have highlighted the potential of thiazole derivatives in various therapeutic areas:
- Antitumor Studies : A study reported that ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against leukemia cell lines with a GI50 value of 0.08 µM. This suggests that modifications in the thiazole structure can lead to significant anticancer properties .
- Fungal and Viral Activity : Research on novel 2-amino-1,3-thiazole derivatives showed good antifungal activity and effectiveness against TMV in vivo at concentrations around 100 μg/mL. These results indicate that thiazoles could serve as templates for developing new antifungal and antiviral agents .
Properties
Molecular Formula |
C17H20N2O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-4-24-16(21)12-10-25-17(18-12)19-15(20)8-6-11-5-7-13(22-2)14(9-11)23-3/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,19,20) |
InChI Key |
VKEFDJZFBOGGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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